Cas no 103977-87-3 (2-Fluoro-5-nitro-1,1'-biphenyl)
2-Fluoro-5-nitro-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 1,1'-Biphenyl, 2-fluoro-5-nitro-
- 2-fluoro-5-nitro-1-phenylbenzene
- 2-Fluoro-5-nitro-biphenyl
- MFCD14701886
- SCHEMBL6573092
- DB-261028
- CS-0341171
- 103977-87-3
- 4-Fluoro-3-phenylnitrobenzene
- 2-Fluoro-5-nitro-1,1'-biphenyl
- BLGDHUAUKNHHIV-UHFFFAOYSA-N
- SB30332
- 1-fluoro-4-nitro-2-phenylbenzene
-
- MDL: MFCD14701886
- Inchi: 1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H
- InChI Key: BLGDHUAUKNHHIV-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C1C=CC=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 217.05390666Da
- Monoisotopic Mass: 217.05390666Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 45.8Ų
2-Fluoro-5-nitro-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B435575-10mg |
2-Fluoro-5-nitro-1,1'-biphenyl |
103977-87-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435575-50mg |
2-Fluoro-5-nitro-1,1'-biphenyl |
103977-87-3 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B435575-100mg |
2-Fluoro-5-nitro-1,1'-biphenyl |
103977-87-3 | 100mg |
$ 160.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-1g |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-5g |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 5g |
33904.74CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-500mg |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 500mg |
4655.75CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-250mg |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 250mg |
2756.14CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-100mg |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 100mg |
1797.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0279-50mg |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 97% | 50mg |
1322.95CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1127576-100mg |
2-Fluoro-5-nitro-biphenyl |
103977-87-3 | 95% | 100mg |
$255 | 2024-07-28 |
2-Fluoro-5-nitro-1,1'-biphenyl Suppliers
2-Fluoro-5-nitro-1,1'-biphenyl Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 2-Fluoro-5-nitro-1,1'-biphenyl
Professional Introduction to 2-Fluoro-5-nitro-1,1'-biphenyl (CAS No. 103977-87-3)
2-Fluoro-5-nitro-1,1'-biphenyl, a compound with the chemical identifier CAS No. 103977-87-3, is a significant molecule in the field of pharmaceutical and chemical research. This biphenyl derivative features both a fluoro and a nitro substituent, which contribute to its unique chemical properties and potential applications. The structure of this compound, consisting of two benzene rings connected by a single bond, makes it an interesting subject for studying electronic and steric effects in organic chemistry.
The fluoro group at the 2-position introduces electron-withdrawing inductive effects, which can influence the reactivity of the aromatic ring. This modification can enhance the compound's ability to participate in various chemical reactions, such as electrophilic aromatic substitution. On the other hand, the nitro group at the 5-position provides strong electron-withdrawing properties through resonance and inductive effects, making the aromatic ring more susceptible to electrophilic attack at positions ortho and para to the nitro group.
Recent research has highlighted the utility of biphenyl derivatives in medicinal chemistry due to their structural diversity and biological activity. Specifically, compounds with fluoro and nitro substituents have shown promise in the development of new drugs. The presence of these functional groups allows for fine-tuning of pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for drug efficacy.
In particular, studies have demonstrated that biphenyl compounds can serve as scaffolds for designing molecules with enhanced binding affinity to biological targets. For instance, modifications at the fluoro and nitro positions can lead to increased potency against certain enzymes and receptors. This has led to investigations into their potential as leads for treating various diseases, including cancer and inflammatory disorders.
The synthesis of 2-fluoro-5-nitro-1,1'-biphenyl involves a series of well-established organic reactions. Typically, it begins with the nitration of biphenyl followed by selective fluorination. The nitration step requires careful control of reaction conditions to ensure regioselectivity, as biphenyl can undergo nitration at multiple positions on the aromatic ring. Once nitrated, fluorination can be performed using appropriate fluorinating agents to introduce the fluoro group at the desired position.
The use of computational chemistry has become increasingly important in understanding the behavior of this compound. Molecular modeling techniques can predict how different substituents affect the electronic structure and reactivity of biphenyl derivatives. These predictions are valuable for guiding synthetic efforts and optimizing drug-like properties.
One area of interest is the exploration of 2-fluoro-5-nitro-1,1'-biphenyl as a building block for more complex molecules. By further functionalizing this core structure, researchers can create novel compounds with tailored properties. For example, introducing additional heterocyclic rings or other functional groups can lead to enhanced biological activity or improved pharmacokinetic profiles.
The impact of these modifications on biological activity has been studied through various experimental approaches. In vitro assays are commonly used to evaluate the interaction of these compounds with biological targets such as enzymes and receptors. These studies provide insights into how structural changes influence binding affinity and selectivity.
Another important aspect is understanding how these compounds are metabolized in vivo. Metabolic studies help identify potential pathways for drug degradation and can inform decisions about drug design and formulation. By predicting metabolic stability based on structural features, researchers can optimize compounds for better bioavailability and reduced toxicity.
The development of new synthetic methodologies is also a key focus in this field. Efficient synthetic routes allow for scalable production of these compounds, which is essential for both research purposes and potential commercial applications. Advances in catalytic systems have enabled more selective and sustainable synthesis methods, reducing waste and improving yields.
The role of 2-fluoro-5-nitro-1,1'-biphenyl in material science is another emerging area of research. Biphenyl derivatives exhibit interesting electronic properties due to their extended π-conjugation system, making them suitable candidates for organic semiconductors or liquid crystals. Investigating these properties could lead to new applications in electronic devices or advanced materials.
In conclusion, 2-fluoro-5-nitro-1,1'-biphenyl (CAS No. 103977-87-3) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structure allows for diverse modifications that can tailor its chemical properties for specific applications. Ongoing research continues to uncover new ways this compound can be utilized, highlighting its importance in modern chemistry.
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